molecular formula C7H2FNO3 B12844908 3-Fluorofuro[3,4-b]pyridine-5,7-dione

3-Fluorofuro[3,4-b]pyridine-5,7-dione

Cat. No.: B12844908
M. Wt: 167.09 g/mol
InChI Key: YWSNYBZCOAXBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorofuro[3,4-b]pyridine-5,7-dione is a fluorinated derivative of the fused heterocyclic compound furo[3,4-b]pyridine-5,7-dione. The parent structure consists of a pyridine ring fused with a furanone moiety, forming a bicyclic system with two ketone groups at positions 5 and 5.

Properties

Molecular Formula

C7H2FNO3

Molecular Weight

167.09 g/mol

IUPAC Name

3-fluorofuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C7H2FNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H

InChI Key

YWSNYBZCOAXBCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)OC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorofuro[3,4-b]pyridine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 6-isobutyl-furan[3,2-c]pyridine-4,7-dione with fluorinating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various halogens or other functional groups .

Scientific Research Applications

3-Fluorofuro[3,4-b]pyridine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and carbonyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-fluorofuro[3,4-b]pyridine-5,7-dione with key derivatives, focusing on structural variations, physicochemical properties, and biological implications.

Structural and Physicochemical Comparisons

A summary of substituent effects on molecular properties is provided in Table 1.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Findings
Furo[3,4-b]pyridine-5,7-dione (Parent) None C₇H₃NO₃ 149.11 699-98-9 Base structure; used in organic synthesis and as a precursor for pharmaceuticals .
3-Ethylfuro[3,4-b]pyridine-5,7-dione Ethyl (3) C₉H₇NO₃ 177.16 102268-23-5 Increased hydrophobicity due to ethyl group; industrial applications noted .
3-(1-Methylethyl)furo[3,4-b]pyridine-5,7-dione Isopropyl (3) C₁₀H₉NO₃ 191.18 102268-14-4 Bulkier substituent may hinder reactivity; limited biological data .
3-Bromofuro[3,4-b]pyridine-5,7-dione Bromo (3) C₇H₂BrNO₃ 228.00 98278-78-5 Electron-withdrawing Br enhances electrophilicity; potential for cross-coupling reactions .
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione Methoxymethyl (3) C₉H₇NO₄ 193.16 386737-34-4 Oxygen-rich substituent improves solubility; unconfirmed biological activity .
2-[11C]Methyl-pyrrolo[3,4-b]pyridine-5,7-dione Methyl (2) C₈H₅NO₃ 163.13 N/A Failed to label opioid receptors (ORs) in mice due to rapid metabolism/low affinity .

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., F, Br): Enhance electrophilicity of the dione ring, facilitating nucleophilic attacks or coordination in metal-catalyzed reactions. Bromo derivatives are particularly useful in Suzuki coupling . The ethyl derivative is noted for industrial utility . Oxygen-Containing Groups (e.g., Methoxymethyl): Improve solubility and metabolic stability, though biological efficacy remains untested .
  • Fluorine, being smaller and more electronegative than methyl, might confer better target affinity or metabolic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.